molecular formula C11H9ClN2O B2978755 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde CAS No. 1339554-40-3

4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B2978755
CAS No.: 1339554-40-3
M. Wt: 220.66
InChI Key: HMFRSRGDOFZHQA-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde ( 1339554-40-3) is an organic compound with a molecular formula of C 11 H 9 ClN 2 O and a molecular weight of 220.66 g/mol . This molecule is characterized by a benzaldehyde group linked to a 4-chloro-3-methyl-1H-pyrazole ring, a structure confirmed by its SMILES notation, O=CC1=CC=C(N2N=C(C)C(Cl)=C2)C=C1 . Researchers can leverage the reactivity of the aldehyde functional group, making this compound a versatile key synthetic building block for constructing more complex molecules. It is primarily used in medicinal chemistry and agrochemical research for the synthesis of novel compounds, such as Schiff base ligands and heterocyclic derivatives. Pyrazole-containing compounds are a significant area of study due to their well-documented presence in pharmaceuticals and agrochemicals . The aldehyde group readily undergoes condensation reactions with primary amines to form imines (Schiff bases), which are important intermediates in coordination chemistry and for the development of potential bioactive molecules . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-(4-chloro-3-methylpyrazol-1-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-8-11(12)6-14(13-8)10-4-2-9(7-15)3-5-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFRSRGDOFZHQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1Cl)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339554-40-3
Record name 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde
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Scientific Research Applications

4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde is a chemical compound with the molecular formula C11H9ClN2OC_{11}H_9ClN_2O and a molecular weight of 220.66 g/mol. It is a versatile small molecule scaffold that is used in various scientific research applications. The compound is characterized by the presence of a pyrazole ring.

Scientific Research Applications

This compound is used in a wide range of scientific research applications:

  • It is a versatile small molecule scaffold.
  • It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
  • It is used in the study of enzyme inhibitors and receptor modulators.

Target of Action

The targets of a compound depend on its structure and properties. Pyrazole derivatives, which include this compound, have been found to exhibit a wide range of biological activities. The compound could affect various biochemical pathways depending on its targets. For example, some pyrazole derivatives have been found to have antioxidant activity, suggesting they might interact with pathways involved in oxidative stress.

Use as a Scaffold

This compound is unique due to its specific substitution pattern on the pyrazole ring and its versatile reactivity, making it a valuable scaffold in synthetic chemistry and pharmaceutical research. It is a versatile small molecule scaffold used in various scientific research applications.

Other pyrazole derivatives

Mechanism of Action

The mechanism of action of 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . This interaction can lead to the modulation of various biochemical pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Positional Isomer: 3-Chloro-4-(4-Methyl-1H-Pyrazol-1-yl)Benzaldehyde

Key Differences :

  • Substituent Positions : The chloro and methyl groups on the pyrazole ring are reversed (4-chloro-3-methyl vs. 3-chloro-4-methyl) .
  • Physicochemical Properties :
    • Collision Cross-Section (CCS) : For the 3-chloro-4-methyl analog, predicted CCS values range from 145.3 Ų ([M+H]⁺) to 161.0 Ų ([M+Na]⁺), which may differ from the target compound due to altered steric and electronic effects .
    • Molecular Weight : Both isomers share the same molecular weight (220.65 g/mol) but exhibit distinct chromatographic and spectroscopic profiles.

Regioisomer: 2-(4-Chloro-3-Methyl-1H-Pyrazol-1-yl)Benzaldehyde

Key Differences :

  • Benzaldehyde Attachment : The pyrazole is linked to the benzaldehyde at the ortho (2-position) rather than the para (4-position) .
  • Implications: Reactivity: The ortho-substituted aldehyde may experience steric hindrance, reducing accessibility for nucleophilic reactions compared to the para-substituted analog. Biological Activity: Substitution patterns on the benzaldehyde ring are known to influence pharmacological activity; para-substituted derivatives often exhibit enhanced bioavailability .

Functional Group Variation: 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde

Key Differences :

  • Aldehyde Position : The aldehyde is directly attached to the pyrazole ring (position 4) instead of a benzaldehyde moiety .
  • Synthetic Utility : This compound is a precursor for pyrazole-carboxamide derivatives, whereas the target compound’s benzaldehyde group enables condensation reactions for Schiff base formation .

Pharmacologically Active Analog: 5-(4-Chlorophenoxy)-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde

Key Differences :

  • Substituents: A phenoxy group at position 5 and a phenyl group at position 1 modify electronic and steric properties .
  • Biological Relevance : This analog demonstrates antimicrobial and anti-inflammatory activities, suggesting that electron-withdrawing groups (e.g., chloro) and aromatic substituents enhance bioactivity. The target compound’s benzaldehyde group may similarly serve as a pharmacophore in drug design .

Structural and Functional Analysis Table

Compound Name Molecular Formula Key Substituents Notable Properties/Applications Reference
4-(4-Chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde C₁₁H₉ClN₂O 4-Cl, 3-Me on pyrazole; para-benzaldehyde Intermediate for bioactive pyrazoles
3-Chloro-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde C₁₁H₉ClN₂O 3-Cl, 4-Me on pyrazole; para-benzaldehyde CCS: 145.3–161.0 Ų (predicted)
2-(4-Chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde C₁₁H₉ClN₂O 4-Cl, 3-Me on pyrazole; ortho-benzaldehyde Potential steric hindrance at aldehyde
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde C₁₁H₉ClN₂O 5-Cl, 3-Me; phenyl at N1; aldehyde at C4 Precursor for carboxamide derivatives
5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde C₁₈H₁₄ClN₂O₂ 4-Cl-phenoxy at C5; phenyl at N1 Antimicrobial, anti-inflammatory activity

Biological Activity

4-(4-Chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde, with the chemical formula C11_{11}H9_9ClN2_2O and CAS number 4319-72-6, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications in various therapeutic areas.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with benzaldehyde under controlled conditions. This compound can be characterized using various spectroscopic methods, including NMR and mass spectrometry, confirming its structure and purity.

Anticancer Properties

Research indicates that compounds containing the pyrazole moiety exhibit notable anticancer activity. For instance, studies have shown that derivatives of 1H-pyrazole can inhibit the proliferation of various cancer cell lines, including:

  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)
  • Lung Cancer

A recent study highlighted that specific pyrazole derivatives displayed IC50_{50} values in the low micromolar range against these cell lines, suggesting potent antiproliferative effects .

Antibacterial and Antifungal Activities

This compound has also been evaluated for its antibacterial properties. In vitro tests demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound

PathogenMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025
Candida albicansNot tested

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well-documented. Compounds similar to this compound have shown significant inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammatory processes. IC50_{50} values for COX inhibition have been reported in the range of 0.02 to 0.04 µM for certain derivatives .

Case Studies

Case Study 1: Anticancer Activity Evaluation

A study conducted on a series of pyrazole derivatives, including this compound, revealed promising results in inhibiting breast cancer cell growth. The compound demonstrated an IC50_{50} value of approximately 5 µM in vitro, indicating significant potential for further development as an anticancer agent .

Case Study 2: Antibacterial Screening

In another investigation focused on antibacterial properties, this compound was tested against various bacterial strains. The results indicated that it effectively inhibited the growth of S. aureus and E. coli at low concentrations, supporting its potential application in treating bacterial infections .

Q & A

Q. What are the established synthetic routes for 4-(4-chloro-3-methyl-1H-pyrazol-1-yl)benzaldehyde, and how can researchers optimize yields?

The compound is commonly synthesized via the Vilsmeier-Haack reaction, which involves formylation of 3-methyl-1-aryl-1H-pyrazol-5(4H)-ones using phosphoryl chloride (POCl₃) and dimethylformamide (DMF). Key parameters for optimization include reaction temperature (typically 80–100°C), stoichiometry of POCl₃/DMF, and post-reaction neutralization with aqueous sodium acetate . Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the product with >90% purity.

Q. How can NMR spectroscopy be employed to confirm the structure of this compound?

  • ¹H NMR : Diagnostic signals include the aldehyde proton at δ 9.8–10.0 ppm (singlet), aromatic protons (δ 7.5–8.2 ppm, multiplet), and methyl groups (δ 2.1–2.5 ppm, singlet for pyrazole-CH₃).
  • ¹³C NMR : The aldehyde carbon appears at δ 190–195 ppm, with pyrazole carbons resonating between δ 140–160 ppm. Cross-validation with DEPT-135 and HSQC experiments resolves ambiguities in aromatic substitution patterns .

Q. What solvent systems are suitable for crystallization, and how does crystal packing influence X-ray diffraction analysis?

Ethanol/water or dichloromethane/hexane mixtures yield single crystals suitable for X-ray diffraction. The benzaldehyde and pyrazole moieties adopt coplanar conformations due to π-π stacking, with intermolecular C–H···O hydrogen bonds stabilizing the lattice. SHELXL software is recommended for refinement, leveraging its robust handling of disorder and anisotropic thermal parameters .

Advanced Research Questions

Q. How can regioselective functionalization of the pyrazole ring be achieved to modify biological activity?

Substitution at the 4-chloro position can be tailored via Buchwald-Hartwig amination or Suzuki coupling, while the 3-methyl group is resistant to electrophilic substitution. For example, Pd-catalyzed cross-coupling with aryl boronic acids introduces aryl groups at the chloro site, enhancing interactions with hydrophobic enzyme pockets. Reaction monitoring via TLC (silica gel, UV detection) ensures regioselectivity .

Q. What computational methods are effective in predicting the compound’s binding affinity to biological targets?

Molecular docking (AutoDock Vina) with homology-modeled enzymes (e.g., COX-2 or kinases) identifies key interactions:

  • The aldehyde group forms hydrogen bonds with catalytic lysine residues.
  • The chloro-methyl-pyrazole moiety occupies hydrophobic subpockets. MD simulations (GROMACS) over 100 ns validate stability, with RMSD < 2 Å indicating robust binding .

Q. How can contradictory bioactivity data from different assays be resolved?

Discrepancies in IC₅₀ values (e.g., cytotoxicity vs. antibacterial assays) may arise from assay conditions (pH, serum proteins) or off-target effects. Mitigation strategies include:

  • Normalizing data to positive controls (e.g., doxorubicin for cytotoxicity).
  • Conducting counter-screens against unrelated targets (e.g., hERG for false positives).
  • Validating via orthogonal methods (e.g., SPR for binding kinetics) .

Q. What strategies improve the stability of the aldehyde group during storage and biological assays?

  • Store under inert gas (argon) at –20°C in amber vials to prevent oxidation.
  • Derivatize as a Schiff base (e.g., with hydroxylamine) for in situ regeneration.
  • Use reducing agents (e.g., TCEP) in assay buffers to suppress disulfide formation .

Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

DFT calculations (B3LYP/6-31G*) reveal the aldehyde’s electron-withdrawing nature activates the pyrazole ring for nucleophilic aromatic substitution. The LUMO (–2.1 eV) localizes on the chloro-substituted pyrazole carbon, facilitating Pd-catalyzed cross-coupling. Substituent effects (Hammett σ⁺ values) correlate with reaction rates in Suzuki-Miyaura couplings .

Methodological Resources

  • Synthesis : Vilsmeier-Haack protocol , regioselective coupling .
  • Characterization : SHELXL for XRD , NMR assignment .
  • Computational : AutoDock Vina , GROMACS .

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